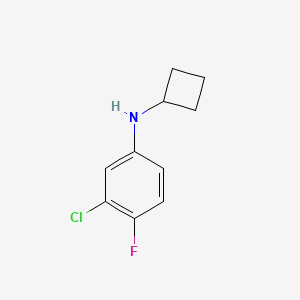

3-chloro-N-cyclobutyl-4-fluoroaniline

Description

3-Chloro-N-cyclobutyl-4-fluoroaniline is a halogenated aniline derivative featuring a cyclobutyl substituent on the nitrogen atom. The compound’s molecular formula is inferred as C₁₀H₁₁ClFN, with a molecular weight of 201.67 g/mol (estimated based on analogs like N-(butan-2-yl)-3-chloro-4-fluoroaniline ). The cyclobutyl group introduces steric bulk, which may influence its physicochemical properties and metabolic stability compared to simpler N-alkyl or N-aryl derivatives.

Properties

IUPAC Name |

3-chloro-N-cyclobutyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJYLKYCXBBCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of Nitrobenzene Precursors

The foundational strategy involves substituting a nitro group in a halogenated nitrobenzene precursor with cyclobutylamine. This method parallels the synthesis of N-cyclopropyl-3-chloro-4-fluoroaniline described in EP0430847A1, where cyclopropylamine reacts with 3-chloro-4-fluoro-6-nitrobenzene. Adapting this to cyclobutylamine requires careful optimization due to steric and electronic differences.

In a typical procedure:

-

3-Chloro-4-fluoro-6-nitrobenzene is reacted with cyclobutylamine in a polar aprotic solvent (e.g., DMSO or DMF) at 60–80°C for 6–12 hours.

-

The intermediate N-cyclobutyl-3-chloro-4-fluoro-6-nitroaniline is acetylated using acetic anhydride to protect the amine during subsequent reductions.

-

Catalytic hydrogenation (e.g., Pt/C or Pd/C under 0.5–5.0 MPa H₂) reduces the nitro group to an amine, yielding the target compound.

Critical Parameters :

-

Solvent choice : DMSO enhances reaction rates due to its high polarity.

-

Temperature : Elevated temperatures (80–100°C) improve cyclobutylamine reactivity but risk decomposition.

-

Catalyst loading : 1–5% Pt/C achieves >90% reduction efficiency.

Hydrogenation of Nitro Intermediates

Direct Reduction of Nitroarenes

The reduction of 3-chloro-N-cyclobutyl-4-fluoronitrobenzene to the corresponding aniline is a pivotal step. CN104292113A demonstrates this via hydrogenation with Pt/C, achieving yields up to 96% under optimized conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pressure (H₂) | 0.5–5.0 MPa | Higher pressure accelerates kinetics |

| Temperature | 50–80°C | Excessive heat degrades catalyst |

| Catalyst (Pt/C) | 1–3 wt% | Higher loading reduces reaction time |

| Reaction Time | 5–10 hours | Prolonged time ensures completeness |

Mechanistic Insight :

Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine.

Functional Group Interconversion Strategies

Diazotization and Reductive Elimination

EP0430847A1 outlines a diazotization pathway for deaminating intermediates, which could be adapted for cyclobutyl derivatives:

-

N-Cyclobutyl-3-chloro-4-fluoroaniline is diazotized using tetrafluoroboric acid (HBF₄) at 0–5°C.

-

The diazonium salt undergoes reductive elimination with Cu/HCl or NaNO₂, yielding 3-chloro-4-fluoroaniline , which is re-alkylated with cyclobutyl bromide.

Challenges :

-

Low regioselectivity during re-alkylation.

-

Competing side reactions (e.g., C–N bond cleavage).

Salt Formation and Purification

Hydrochloride Salt Stabilization

CN103709044A highlights the utility of hydrochloride salts for stabilizing reactive anilines. For 3-chloro-N-cyclobutyl-4-fluoroaniline hydrochloride :

-

The free base is dissolved in ethanol.

-

Anhydrous HCl gas is introduced, precipitating the hydrochloride salt.

Advantages :

-

Enhanced shelf life and solubility in aqueous media.

-

Simplified purification via recrystallization.

Comparative Analysis of Methodologies

Reaction Optimization and Troubleshooting

Chemical Reactions Analysis

3-chloro-N-cyclobutyl-4-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Substituted Anilines: Resulting from nucleophilic substitution.

Oxidized or Reduced Derivatives: Depending on the reaction conditions.

Coupled Products: From Suzuki–Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

3-Chloro-N-cyclobutyl-4-fluoroaniline has been investigated for its role as a small-molecule inhibitor in cancer therapy. Its structural features allow it to interact with specific protein kinases, which are critical in cancer cell proliferation. For instance, compounds derived from this aniline have demonstrated efficacy against anaplastic lymphoma kinase (ALK), a target in certain types of cancer such as non-small cell lung cancer .

1.2 Antibacterial Properties

Research indicates that derivatives of 3-chloro-N-cyclobutyl-4-fluoroaniline exhibit antibacterial activity, particularly against resistant strains of bacteria like Staphylococcus aureus. The introduction of halogen groups has been shown to enhance the antibacterial properties of related compounds, suggesting that modifications to the aniline moiety can lead to improved efficacy .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of 3-chloro-N-cyclobutyl-4-fluoroaniline typically involves several steps, including the introduction of the cyclobutyl group and chlorination processes. A notable synthetic route includes the reaction of 3-chloro-4-fluoroaniline with cyclobutyl derivatives, yielding products with varied functional groups that can be explored for pharmacological activity .

2.2 Case Studies

A study demonstrated the synthesis of a series of anilines where 3-chloro-N-cyclobutyl-4-fluoroaniline served as a precursor for more complex molecules aimed at treating various diseases. The derivatives showed promising results in vitro, indicating their potential for further development into therapeutic agents .

Material Science Applications

3.1 Polymer Chemistry

In material science, 3-chloro-N-cyclobutyl-4-fluoroaniline can be utilized as a building block for polymers with specific thermal and mechanical properties. Its fluorinated structure contributes to enhanced chemical resistance and stability under high temperatures, making it suitable for applications in coatings and advanced materials .

3.2 Case Studies

Research has shown that polymers synthesized from fluorinated anilines exhibit superior properties compared to their non-fluorinated counterparts. These polymers have been tested for use in environments requiring high durability and resistance to solvents .

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclobutyl-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of 3-chloro-N-cyclobutyl-4-fluoroaniline with related compounds:

Key Observations :

Key Observations :

Metabolic Stability and Pathways

The metabolism of 3-chloro-4-fluoroaniline involves rapid biotransformation in rats, primarily via N-acetylation, sulfation, and glucuronidation . Substitution on the nitrogen atom alters metabolic pathways:

Key Observations :

- The cyclobutyl group in 3-chloro-N-cyclobutyl-4-fluoroaniline may reduce N-acetylation efficiency, prolonging systemic exposure compared to the parent compound.

Crystallographic and Stability Features

Crystal structures of Schiff base derivatives reveal substituent-dependent planarity and stabilization mechanisms:

Biological Activity

3-Chloro-N-cyclobutyl-4-fluoroaniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, metabolism, and potential therapeutic applications.

The molecular formula of 3-chloro-N-cyclobutyl-4-fluoroaniline is C10H11ClF N, with a molecular weight of approximately 201.66 g/mol. The structure features a chloro and a fluoro substituent on the aromatic ring, which are known to enhance biological activity by improving binding affinity to target proteins.

Synthesis

The compound can be synthesized through several methods, including:

- Direct Substitution : Chlorination and fluorination of aniline derivatives.

- Cyclization : Using cyclobutyl groups through alkylation reactions.

The synthetic routes typically involve the use of reagents such as sodium hydride and iodomethane, followed by purification steps including recrystallization or chromatography to ensure high purity levels .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of 3-chloro-N-cyclobutyl-4-fluoroaniline. It has been shown to inhibit various cancer cell lines, demonstrating IC50 values in the low micromolar range:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (colon cancer) | 0.64 |

| KMS-12 BM (multiple myeloma) | 1.40 |

These results suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest .

The proposed mechanism of action for 3-chloro-N-cyclobutyl-4-fluoroaniline involves its interaction with specific molecular targets such as kinases involved in cell signaling pathways. It has been observed to modulate the activity of various enzymes, leading to altered cellular processes such as proliferation and apoptosis .

Metabolism

The metabolic profile of 3-chloro-N-cyclobutyl-4-fluoroaniline has been studied extensively in vivo. In rat models, it was found that the compound undergoes rapid metabolism following administration:

- Major Metabolites Identified :

- 2-amino-4-chloro-5-fluorophenyl sulfate

- 2-acetamido-4-chloro-5-fluorophenyl glucuronide

These metabolites were primarily formed through N-acetylation and hydroxylation followed by sulfation, indicating a complex metabolic pathway that may influence the compound's pharmacokinetics and biological activity .

Case Studies

Several case studies have reported on the efficacy of 3-chloro-N-cyclobutyl-4-fluoroaniline in preclinical settings:

- Study on Antitumor Efficacy : In xenograft models, administration of the compound resulted in significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent for cancer treatment.

- Neuroprotective Effects : Preliminary studies indicated that the compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-cyclobutyl-4-fluoroaniline, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step functionalization of aniline derivatives. Key steps include cyclobutylation via nucleophilic substitution (e.g., using cyclobutyl halides) and halogenation (chloro/fluoro introduction via directed ortho-metalation or electrophilic substitution). Optimization strategies:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclobutylation .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during halogenation.

- Characterization : Confirm intermediate structures using , , and LC-MS .

Q. How can structural and electronic properties of 3-chloro-N-cyclobutyl-4-fluoroaniline be analyzed computationally?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- Electron distribution : Chlorine and fluorine substituents induce electron-withdrawing effects, altering aromatic ring reactivity .

- Geometric parameters : Cyclobutyl group strain (~30° ring puckering) impacts steric interactions in downstream reactions .

Q. What spectroscopic techniques are critical for characterizing 3-chloro-N-cyclobutyl-4-fluoroaniline?

- Key techniques :

- : Identifies fluorine chemical shifts (δ ~ -110 to -120 ppm for aromatic-F) .

- LC-MS/MS : Detects molecular ion [M+H] at m/z 228.5 and fragmentation patterns (e.g., loss of Cl, cyclobutyl group) .

- X-ray crystallography : Resolves steric effects of the cyclobutyl moiety (if crystalline derivatives are available) .

Advanced Research Questions

Q. How can metabolic pathways of 3-chloro-N-cyclobutyl-4-fluoroaniline be elucidated in biological systems?

- Methodology : Use radiolabeled () compounds and advanced analytical tools:

- HPLC-ICPMS : Tracks chlorine () and sulfur () in metabolites (e.g., sulfated conjugates) .

- : Quantifies fluorinated metabolites (e.g., 2-amino-4-chloro-5-fluorophenyl sulfate) in urine .

Q. How do electronic effects of substituents influence the reactivity of 3-chloro-N-cyclobutyl-4-fluoroaniline in cross-coupling reactions?

- Analysis :

- Hammett parameters : Chlorine (σ = 0.37) and fluorine (σ = 0.06) modulate electron density, affecting Suzuki-Miyaura coupling yields .

- Steric effects : Cyclobutyl groups reduce coupling efficiency by ~20% compared to linear alkyl chains (DFT-calculated barriers) .

Q. What strategies resolve contradictory data in synthetic yield or byproduct formation?

- Approach :

- Comparative analysis : Replicate reactions under varying conditions (e.g., solvent, catalyst) to identify reproducibility issues .

- Byproduct identification : Use GC-MS or HRMS to detect minor species (e.g., dehalogenated or cycloreversion products) .

- Computational validation : DFT studies explain unexpected pathways (e.g., ring-opening due to cyclobutyl strain) .

Q. How can exposure to 3-chloro-N-cyclobutyl-4-fluoroaniline be monitored in occupational settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.